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Abstract

Albutoin, chemically identified as 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone and also known
by its developmental code BAX 422Z, is a thiohydantoin derivative with demonstrated
anticonvulsant properties. Developed by Baxter Laboratories, Albutoin was marketed in
Europe under the trade names CO-ORD and Euprax for the treatment of grand mal epilepsy.
Despite its clinical evaluation in the late 1960s and early 1970s, it was not approved for use by
the United States Food and Drug Administration. This technical guide provides a
comprehensive overview of the discovery, history, synthesis, and known pharmacological
properties of Albutoin, based on available scientific literature.

Discovery and History

The development of Albutoin can be traced back to the exploration of thiohydantoin
derivatives as potential anticonvulsant agents. While the specific individuals responsible for the
initial discovery at Baxter Laboratories are not extensively documented in the available
literature, the company's efforts in pharmaceutical development during the mid-20th century
were significant.[1] The earliest clinical evaluations of Albutoin, then referred to as BAX 422Z,
were conducted in the late 1960s.[2]

A key publication by Green et al. in 1969 presented a clinical evaluation of Albutoin,
highlighting its potential as an antiepileptic drug.[2] This was followed by a more extensive
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controlled clinical trial by Cereghino et al. in 1974, which aimed to rigorously assess its efficacy
and safety profile.[3] These studies established Albutoin as an anticonvulsant with a potency
comparable to the widely used drug diphenylhydantoin (phenytoin) for grand mal seizures.[4]

Despite its marketing in Europe, Albutoin did not gain regulatory approval in the United States.
The reasons for this are not explicitly detailed in the reviewed literature, and information
regarding the timeline of its marketing and eventual withdrawal in European countries is
scarce.

Chemical Properties and Synthesis
IUPAC Name: 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone[3]
Synonyms: Albutoin, BAX 4227, CO-ORD, Euprax[3][4]
Chemical Formula: C10H16N20S

Molecular Weight: 212.31 g/mol

Chemical Structure:

Caption: Chemical structure of Albutoin.

Synthesis

A brief description of Albutoin's synthesis is provided in a 1971 annual drug data report. The
synthesis involves the reaction of leucine with allyl isothiocyanate under alkaline conditions to
yield 5-allyl-2-isobutyl-4-thiohydantoic acid. This intermediate is then converted to Albutoin
upon heating.[4] A plausible reaction scheme based on this description is outlined below.

Experimental Protocol: Plausible Synthesis of Albutoin

o Formation of 5-allyl-2-isobutyl-4-thiohydantoic acid: Leucine is reacted with allyl
isothiocyanate in an alkaline aqueous or alcoholic solution. The reaction mixture is stirred at
room temperature.

o Cyclization to Albutoin: The resulting 5-allyl-2-isobutyl-4-thiohydantoic acid is isolated and
then heated in an acidic medium to facilitate intramolecular cyclization and dehydration,
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yielding 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone (Albutoin).

Note: This is a generalized protocol based on the brief description available. Specific reaction
conditions such as temperature, reaction time, and purification methods are not detailed in the

referenced literature.

Allyl Isothiocyanate

+ Allyl Isothiocyanate Heating
(Alkaline conditions) o (Acidic conditions)

Albutoin

Leucine 5-allyl-2-isobutyl-4-thiohydantoic acid

Click to download full resolution via product page

Caption: Plausible synthetic pathway for Albutoin.

Pharmacological Profile
Mechanism of Action

The precise mechanism of action of Albutoin has not been extensively elucidated in the
available literature. As a thiohydantoin derivative, it is structurally related to other
anticonvulsants like phenytoin. Thiohydantoin anticonvulsants are generally believed to exert
their effects by modulating voltage-gated sodium channels in neurons. This modulation is
thought to stabilize the inactive state of these channels, thereby limiting the sustained, high-
frequency repetitive firing of action potentials that is characteristic of seizures. However, without
specific electrophysiological studies on Albutoin, its exact molecular targets and mechanism of

action remain presumptive.
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Caption: Presumed mechanism of action of Albutoin.

Pharmacodynamics

Clinical studies have demonstrated that Albutoin possesses significant anticonvulsant activity,
particularly against grand mal (tonic-clonic) seizures. Its potency was found to be comparable
to that of diphenylhydantoin.[4]

Pharmacokinetics

Detailed pharmacokinetic parameters for Albutoin, such as absorption, distribution,
metabolism, and excretion, are not extensively reported in the abstracts of the primary clinical
studies.

Clinical Efficacy and Safety
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Two key clinical trials provide the main body of evidence for Albutoin's efficacy and safety in
humans.

Green et al. (1969) Clinical Evaluation

This early clinical evaluation provided the initial evidence for Albutoin's potential as an
anticonvulsant. The study design and quantitative results are not available in the abstract.[2]

Cereghino et al. (1974) Controlled Clinical Trial

This study was a more definitive, controlled clinical trial designed to evaluate the efficacy and
safety of Albutoin. While the full text is not publicly available, the abstract indicates a thorough
investigation was conducted.

Data Presentation

Due to the unavailability of the full text of the clinical trials, a detailed quantitative data
summary cannot be provided. The primary outcome reported in abstracts is a qualitative
assessment of Albutoin's anticonvulsant potency being "equal to that of diphenylhydantoin."[4]

Experimental Protocols

The abstracts of the clinical trials by Green et al. (1969) and Cereghino et al. (1974) do not
provide detailed experimental protocols. The studies were clinical trials involving patients with
epilepsy, and the latter was a controlled trial, suggesting a comparison against a placebo or
another active anticonvulsant.[2][3]

Conclusion

Albutoin (3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone) is a thiohydantoin derivative with
demonstrated anticonvulsant activity comparable to phenytoin, particularly for grand mal
seizures. Developed by Baxter Laboratories and marketed in Europe, it did not receive FDA
approval in the United States. While the fundamental aspects of its chemistry and clinical
evaluation are documented, significant gaps remain in the publicly available information
regarding its detailed synthesis, a definitive mechanism of action, and comprehensive
quantitative data from clinical trials. Further research, including the retrieval of full-text historical

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1666822?utm_src=pdf-body
https://www.benchchem.com/product/b1666822?utm_src=pdf-body
https://www.medchemexpress.com/albutoin.html
https://www.benchchem.com/product/b1666822?utm_src=pdf-body
https://www.benchchem.com/product/b1666822?utm_src=pdf-body
https://www.scribd.com/document/111549549/Annual-Drug-Data-Report-Vol-1-1971
https://www.medchemexpress.com/albutoin.html
https://en.wikipedia.org/wiki/Albutoin
https://www.benchchem.com/product/b1666822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

publications and potentially internal documents from Baxter Laboratories, would be necessary
to construct a complete profile of this once-promising anticonvulsant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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